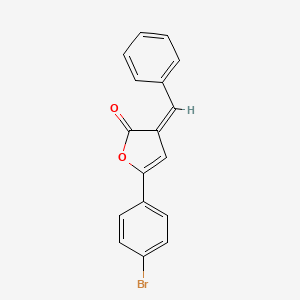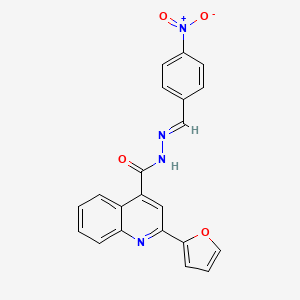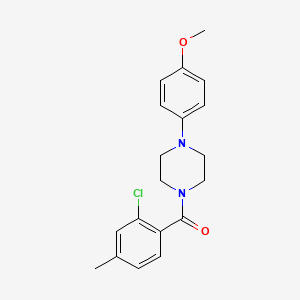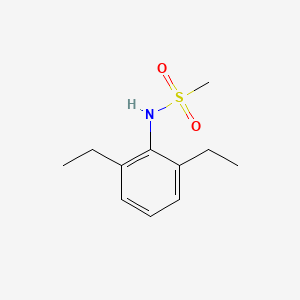
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone, also known as BBF or Furvina, is a synthetic compound that belongs to the family of furanones. It has been studied extensively for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. In
Applications De Recherche Scientifique
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has been extensively studied for its potential use as an antitumor agent. In vitro studies have shown that 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor properties, 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has also been studied for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone is not fully understood. However, studies have shown that it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and death. However, one limitation of using 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone is its potential toxicity. Studies have shown that 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone. One area of research is the development of derivatives of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone with improved antitumor activity and reduced toxicity. Another area of research is the study of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone's potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone and its potential use in the treatment of various diseases.
Méthodes De Synthèse
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base, such as potassium carbonate, and a catalytic amount of piperidine. Other methods involve the use of different aldehydes and ketones to produce different derivatives of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone.
Propriétés
IUPAC Name |
(3Z)-3-benzylidene-5-(4-bromophenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-15-8-6-13(7-9-15)16-11-14(17(19)20-16)10-12-4-2-1-3-5-12/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFIZQPTWQLNME-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-benzylidene-5-(4-bromophenyl)furan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)






![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)

![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
